molecular formula C8H9BrN4 B15251484 6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine

6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B15251484
M. Wt: 241.09 g/mol
InChI Key: XFDDPQKPXVBVRJ-UHFFFAOYSA-N
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Description

6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,8-dimethylimidazo[1,2-a]pyrazine with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective bromination at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Compounds with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the imidazo[1,2-a]pyrazine core.

Scientific Research Applications

6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: Employed in studying the biological pathways and mechanisms of action of various biological targets.

    Industrial Chemistry: Utilized in the synthesis of advanced materials and as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine
  • Imidazo[1,2-a]pyridine derivatives
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C8H9BrN4/c1-4-7(10)13-3-6(9)11-5(2)8(13)12-4/h3H,10H2,1-2H3

InChI Key

XFDDPQKPXVBVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(N=C(C2=N1)C)Br)N

Origin of Product

United States

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